molecular formula C19H18ClN3O4S B2821974 (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251678-02-0

(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

Cat. No.: B2821974
CAS No.: 1251678-02-0
M. Wt: 419.88
InChI Key: WTLYZYFLBJXCKR-UHFFFAOYSA-N
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Description

The compound (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a synthetic organic molecule that belongs to the class of benzo[e][1,3,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a morpholino group and a chlorobenzyl moiety in its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone typically involves multiple steps:

    Formation of the Benzo[e][1,3,4]thiadiazine Core: This step often starts with the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide with carbon disulfide under basic conditions to form the thiadiazine ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Morpholino Group: The morpholino group is typically introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the benzo[e][1,3,4]thiadiazine core.

    Oxidation to Form the Dioxido Group: The final oxidation step involves converting the sulfur atom in the thiadiazine ring to its dioxido form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: can undergo various chemical reactions, including:

    Oxidation and Reduction: The sulfur atom in the thiadiazine ring can be further oxidized or reduced, altering the compound’s electronic properties and reactivity.

    Substitution Reactions:

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the morpholino group or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Morpholine, amines, thiols.

    Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: has several scientific research applications:

    Medicinal Chemistry: Due to its potential pharmacological properties, this compound is studied for its activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Biological Studies: It is used in research to understand its mechanism of action at the molecular level, including its interactions with biological targets.

    Chemical Biology: The compound serves as a tool to probe biological pathways and identify potential therapeutic targets.

    Industrial Applications: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as catalysts or sensors.

Comparison with Similar Compounds

(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: can be compared with other benzo[e][1,3,4]thiadiazine derivatives:

    (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: Similar structure but with a methyl group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.

    (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially altering its pharmacokinetic properties.

    (1-(4-nitrobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone: The nitro group introduces electron-withdrawing effects, which can influence the compound’s reactivity and interaction with biological targets.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the benzo[e][1,3,4]thiadiazine scaffold in drug discovery and development.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-15-7-5-14(6-8-15)13-23-16-3-1-2-4-17(16)28(25,26)18(21-23)19(24)22-9-11-27-12-10-22/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLYZYFLBJXCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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